

# An In-Depth Technical Guide to the Synthesis and Purification of AMOZ-d5

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## Compound of Interest

Compound Name: AMOZ-d5

Cat. No.: B565326

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This technical guide provides a comprehensive overview of the synthesis and purification of **AMOZ-d5**, a crucial internal standard for the accurate quantification of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). While a specific, publicly available, detailed protocol for the synthesis of **AMOZ-d5** is not documented in peer-reviewed literature, this guide outlines a plausible synthetic strategy based on established methods for the synthesis of deuterated morpholine and oxazolidinone derivatives. Additionally, it details the purification and analytical applications of this isotopically labeled compound.

## Introduction to AMOZ-d5

**AMOZ-d5** is the deuterium-labeled analog of AMOZ, a significant metabolite of the nitrofurantoin antibiotic furaltadone. Due to the ban of nitrofurantoin antibiotics in food-producing animals, regulatory bodies worldwide monitor for their residues, primarily by detecting their stable metabolites. **AMOZ-d5** serves as an indispensable internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of AMOZ in various biological matrices.<sup>[1]</sup> The use of a stable isotope-labeled internal standard like **AMOZ-d5** is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Physicochemical Properties of **AMOZ-d5**

Property	Value
CAS Number	1017793-94-0[2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> D <sub>5</sub> N <sub>3</sub> O <sub>3</sub> [2][3][5]
Molecular Weight	206.25 g/mol [2][3][5]
Synonyms	3-Amino-5-(morpholinomethyl-d5)-2-oxazolidinone, 3-Amino-5-(morpholin-4-yl-d5-methyl)-2-oxazolidinone
Appearance	Solid
Solubility	Soluble in methanol and water

## Proposed Synthesis of AMOZ-d5

A direct, published synthetic route for **AMOZ-d5** is not readily available. However, a potential strategy can be devised by combining methods for the synthesis of deuterated morpholine and the formation of the oxazolidinone ring structure. The proposed synthesis involves two key stages: the preparation of a deuterated morpholine precursor and its subsequent reaction to form the final **AMOZ-d5** product.

### Stage 1: Synthesis of Deuterated Morpholine

The synthesis of deuterated morpholine is a critical first step. A one-pot process for the production of morpholine-d<sub>8</sub> has been reported, utilizing D<sub>2</sub>O as the deuterium source and Raney Nickel as a catalyst. This method allows for a near-complete exchange of all methylene hydrogens in morpholine with deuterium atoms.

#### Experimental Protocol: Synthesis of Morpholine-d<sub>8</sub> (Proposed)

- **Reaction Setup:** In a high-pressure reactor, combine morpholine and Raney Nickel.
- **Deuterium Exchange:** Add D<sub>2</sub>O to the reactor.
- **Reaction Conditions:** Heat the mixture under pressure. The specific temperature and pressure would need to be optimized for this reaction.

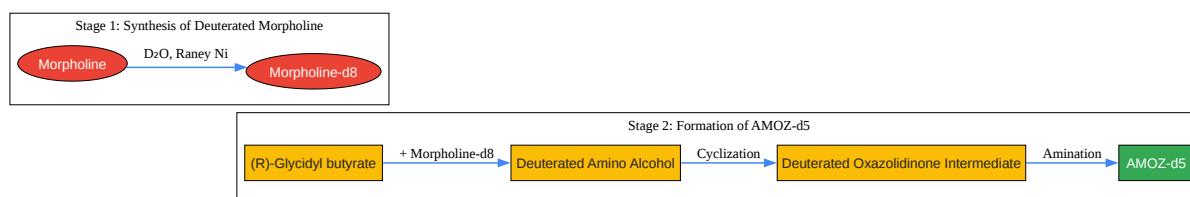
- **Work-up:** After the reaction is complete, cool the reactor, filter off the Raney Nickel catalyst, and isolate the morpholine-d8.
- **Purification:** Purify the morpholine-d8 by distillation.

## Stage 2: Formation of the Oxazolidinone Ring and Final Product

The second stage involves the construction of the oxazolidinone ring and the attachment of the deuterated morpholine moiety. This can be achieved through a multi-step synthesis starting from a suitable chiral precursor.

Experimental Protocol: Synthesis of **AMOZ-d5** (Proposed)

- **Starting Material:** Begin with a chiral epoxide, such as (R)-glycidyl butyrate.
- **Ring Opening:** React the epoxide with the synthesized morpholine-d8. This will introduce the deuterated morpholine group.
- **Formation of Oxazolidinone Ring:** The resulting amino alcohol can then be cyclized to form the oxazolidinone ring. This can be achieved using various reagents, such as phosgene or its equivalents, or through a carbamate intermediate.
- **Introduction of the Amino Group:** The final step is the introduction of the amino group at the N-3 position of the oxazolidinone ring. This can be accomplished through a variety of methods, such as reaction with a protected hydrazine followed by deprotection.



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Proposed synthetic pathway for **AMOZ-d5**.

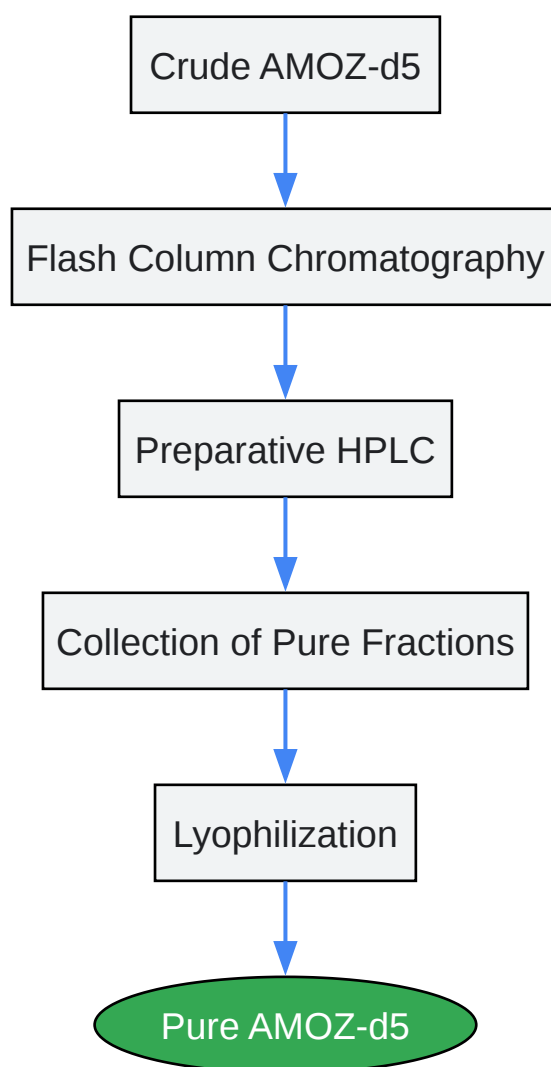
## Purification of AMOZ-d5

The purification of the synthesized **AMOZ-d5** is crucial to ensure its suitability as an internal standard. A combination of chromatographic techniques is typically employed.

### Experimental Protocol: Purification of AMOZ-d5

- Initial Purification: Following the synthesis, the crude product should be subjected to flash column chromatography on silica gel. The solvent system (e.g., a gradient of methanol in dichloromethane) will need to be optimized to effectively separate the product from unreacted starting materials and byproducts.
- High-Performance Liquid Chromatography (HPLC): For obtaining high-purity **AMOZ-d5**, preparative reversed-phase HPLC is the method of choice.
  - Column: A C18 column is typically used.
  - Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.

- Detection: UV detection at a wavelength where AMOZ absorbs, typically around 230-280 nm.
- Lyophilization: After collecting the pure fractions from HPLC, the solvent is removed, and the final product is often lyophilized to obtain a stable, solid powder.



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General purification workflow for **AMOZ-d5**.

## Analytical Characterization and Use

The identity and purity of the synthesized **AMOZ-d5** must be confirmed using various analytical techniques.

Table 2: Analytical Techniques for Characterization of **AMOZ-d5**

Technique	Purpose
Mass Spectrometry (MS)	To confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ NMR is used to confirm the absence of protons at the labeled positions. $^{13}\text{C}$ NMR and $^2\text{H}$ NMR are used to confirm the structure and the location of the deuterium labels.
High-Performance Liquid Chromatography (HPLC)	To determine the chemical purity of the final product.

Once synthesized and purified, **AMOZ-d5** is used as an internal standard in LC-MS/MS methods for the quantification of AMOZ in various samples, such as animal tissues.

Table 3: Typical LC-MS/MS Parameters for AMOZ Analysis using **AMOZ-d5**

Parameter	Typical Value/Condition
LC Column	C18 reversed-phase column
Mobile Phase	Gradient of acetonitrile and water with 0.1% formic acid
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transitions (AMOZ)	Precursor ion (m/z) → Product ions (m/z)
MS/MS Transitions (AMOZ-d5)	Precursor ion (m/z) → Product ions (m/z)

## Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and application of **AMOZ-d5**. While a specific, detailed synthetic protocol is not publicly available, the proposed strategy, based on established chemical principles, offers a viable route for its

preparation. The availability of high-purity **AMOZ-d5** is essential for the accurate monitoring of furaltadone abuse in food production, ensuring food safety and compliance with international regulations. Researchers and scientists in the fields of analytical chemistry and drug metabolism will find this guide a valuable resource for understanding and potentially producing this critical internal standard.

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